Dai-tunicamine

Description

Dai-tunicamine (CAS No. 102562-86-7) is a synthetic organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Its synthesis involves hydrogenation under controlled pressure (60 psi) using 10% palladium on carbon as a catalyst, followed by purification via silica gel chromatography .

Properties

CAS No. |

142010-67-1 |

|---|---|

Molecular Formula |

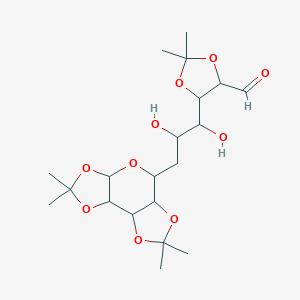

C20H32O10 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

InChI |

InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |

InChI Key |

DCBBUGKPMCTVKE-UHFFFAOYSA-N |

SMILES |

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |

Canonical SMILES |

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |

Synonyms |

5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Similarities: this compound and 4-(Aminomethyl)benzamide hydrochloride both feature amide bonds and aromatic systems, enabling hydrogen bonding and π-π interactions critical for molecular recognition .

Physicochemical Differences: this compound’s solubility (13,600 mg/mL) exceeds that of diphenylamine analogs, which are typically lipophilic . This property aligns it with hydrophilic intermediates used in aqueous-phase reactions.

Functional Implications: Unlike NSAIDs (e.g., tofenamic acid), this compound’s lack of cyclooxygenase inhibition limits its direct therapeutic use but enhances its safety profile as a scaffold .

Research and Regulatory Considerations

- Quality Control : Regulatory guidelines emphasize comparing molecular weight distribution , optical purity , and spectroscopic fingerprints (e.g., NMR, IR) for structurally similar compounds to ensure equivalence in generics .

- Safety Profiling : this compound’s structural resemblance to benzamide derivatives necessitates evaluations for shared degradation products or metabolic pathways, as per ICH guidelines .

- Synthetic Advantages : The compound’s straightforward synthesis (e.g., room-temperature hydrogenation) offers cost and scalability benefits over complex analogs like thyroxine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.